2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine TC-E 5005 is a selective PDE10A inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0544743
InChI: InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3
SMILES: CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C
Molecular Formula: C15H18N4O
Molecular Weight: 270.33 g/mol

2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine

CAS No.:

Cat. No.: VC0544743

Molecular Formula: C15H18N4O

Molecular Weight: 270.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine -

Specification

Molecular Formula C15H18N4O
Molecular Weight 270.33 g/mol
IUPAC Name 12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene
Standard InChI InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3
Standard InChI Key YNADXFWEXJTQSZ-UHFFFAOYSA-N
SMILES CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C
Canonical SMILES CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₁₅H₁₈N₄O, with a molecular weight of 270.33 g/mol . Key identifiers include:

PropertyValueSource
CAS Number959705-64-7
IUPAC Name12-Methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,10,12-hexaene
SMILESCCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C
Solubility<27.03 mg/mL in ethanol; soluble in 1eq HCl
Storage Conditions-20°C (long-term stability)

The structure comprises a fused imidazo[1,5-a]pyrido[3,2-e]pyrazine core, with a methoxy group at position 2, methyl groups at positions 6 and 7, and a propyl chain at position 9 . This substitution pattern enhances lipophilicity, facilitating blood-brain barrier penetration—a critical factor for central nervous system (CNS) activity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine involves multi-step reactions, typically starting with condensation of substituted pyridine derivatives. A representative route includes:

  • Formation of the pyrido[3,2-e]pyrazine core via cyclization of 2,3-diaminopyridine intermediates with carbonyl reagents .

  • Introduction of substituents: Methoxy and methyl groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation, while the propyl group is added via Suzuki-Miyaura coupling or alkylation .

  • Purification: Chromatographic techniques (e.g., silica gel column) yield >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (500 MHz, DMSO-d₆) reveals characteristic peaks at δ 2.35 (s, 3H, CH₃), δ 2.57 (s, 3H, CH₃), and δ 3.90 (s, 3H, OCH₃) .

  • Mass Spectrometry (MS): ESI-MS shows a parent ion at m/z 271.2 [M+H]⁺, consistent with the molecular formula .

Pharmacological Profile and Mechanism of Action

PDE10A Inhibition

The compound exhibits potent and selective inhibition of PDE10A, an enzyme critical for regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in striatal neurons. Key data include:

PDE IsoformIC₅₀ (nM)Selectivity vs. PDE10ASource
PDE10A7.28-
PDE2A23933-fold
PDE5A919126-fold
PDE3A3700508-fold

PDE10A inhibition elevates cAMP/cGMP levels, modulating dopaminergic and glutamatergic signaling—a mechanism implicated in schizophrenia pathophysiology .

In Vivo Efficacy

In rodent models, the compound (3–10 mg/kg, oral) reverses MK-801-induced hyperactivity and stereotypy, behaviors analogous to positive symptoms of schizophrenia . These effects correlate with striatal cAMP elevation, confirming target engagement .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Methoxy group (Position 2): Essential for PDE10A binding; removal reduces potency by >100-fold .

  • Methyl groups (Positions 6/7): Enhance metabolic stability without compromising activity .

  • Propyl chain (Position 9): Optimal length for balancing lipophilicity and solubility; shorter chains (e.g., ethyl) reduce brain penetration .

Crystallographic Insights

X-ray structures of PDE10A bound to the compound reveal:

  • Hydrogen bonding: Between the methoxy oxygen and Gln-716 .

  • Hydrophobic interactions: Propyl and methyl groups occupy a hydrophobic pocket formed by Phe-686 and Ile-687 .

Physicochemical and Pharmacokinetic Properties

PropertyValueSource
LogP (Partition Coefficient)3.2 (predicted)
Plasma Protein Binding92% (rodent)
Half-life (t₁/₂)4.5 hours (rat, 10 mg/kg)

The compound exhibits moderate oral bioavailability (45–60% in rats) and linear pharmacokinetics up to 30 mg/kg .

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